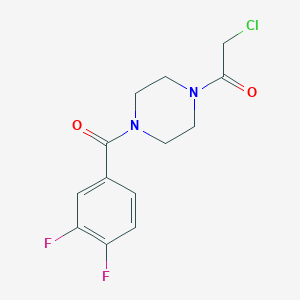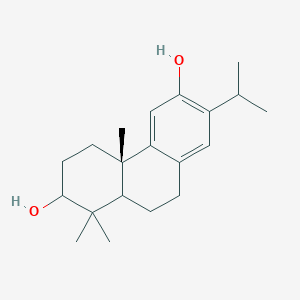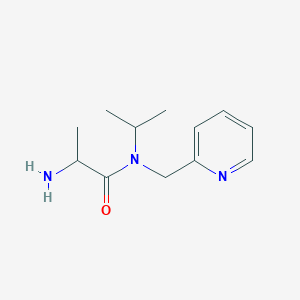
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a 3,4-difluorobenzoyl group and a chloroacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone typically involves the reaction of 3,4-difluorobenzoyl chloride with piperazine, followed by the introduction of a chloroacetyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
作用机制
The mechanism by which 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Chloro-1-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethanone: Similar structure but with different fluorine substitution on the benzoyl group.
2-Chloro-1-(4-(3,4-dihydroxyphenyl)piperazin-1-yl)ethanone: Contains hydroxyl groups instead of fluorine atoms.
Uniqueness
The unique combination of the chloroacetyl group and the 3,4-difluorobenzoyl group in 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone imparts specific chemical and biological properties that can be advantageous in various applications. For example, the presence of fluorine atoms can enhance the compound’s stability and bioavailability.
属性
分子式 |
C13H13ClF2N2O2 |
|---|---|
分子量 |
302.70 g/mol |
IUPAC 名称 |
2-chloro-1-[4-(3,4-difluorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H13ClF2N2O2/c14-8-12(19)17-3-5-18(6-4-17)13(20)9-1-2-10(15)11(16)7-9/h1-2,7H,3-6,8H2 |
InChI 键 |
RBPFRLLVAZHKDS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)



![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)




